molecular formula C8H16INO2 B8087166 Tert-butyl(3-iodopropyl)carbamic acid

Tert-butyl(3-iodopropyl)carbamic acid

Cat. No.: B8087166
M. Wt: 285.12 g/mol
InChI Key: IBGRIMIKJBGSKZ-UHFFFAOYSA-N
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Description

tert-Butyl(3-iodopropyl)carbamic acid is a carbamate derivative featuring a tert-butyloxycarbonyl (Boc) protective group attached to a 3-iodopropylamine backbone. The Boc group is widely used in organic synthesis to protect amines during multi-step reactions, while the iodopropyl moiety offers reactivity for cross-coupling or nucleophilic substitution reactions.

Properties

IUPAC Name

tert-butyl(3-iodopropyl)carbamic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16INO2/c1-8(2,3)10(7(11)12)6-4-5-9/h4-6H2,1-3H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBGRIMIKJBGSKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N(CCCI)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations:

Functional Group Impact: Iodoalkyl (Target Compound): The iodine atom in this compound enables participation in Stille, Ullmann, or nucleophilic substitution reactions, distinguishing it from analogs with non-halogen substituents. Boronate Ester (): The dioxaborolane group facilitates Suzuki-Miyaura couplings, a property absent in the iodinated analog . Methacrylamido (): This group allows incorporation into polymers or hydrogels, contrasting with the iodoalkyl’s role in small-molecule synthesis .

Synthetic Methods :

  • Analogs in were synthesized using Buchwald-Hartwig amination (e.g., coupling pyrrolo[2,3-d]pyrimidine derivatives with Boc-protected amines) . Similar methods could apply to the target compound, substituting iodopropylamine precursors.

Stability and Reactivity: The Boc group in all analogs provides acid-labile protection, ensuring compatibility with diverse reaction conditions. However, the iodine atom’s polarizability may increase susceptibility to hydrolysis compared to non-halogenated analogs.

Hazard Profiles :

  • Compounds like the boronate ester () carry H315 (skin irritation) and H335 (respiratory irritation) warnings, while iodinated derivatives may pose additional risks due to iodine’s reactivity .

Preparation Methods

Reaction Conditions

  • Starting Material : tert-Butyl(3-hydroxypropyl)carbamate (19.36 g, 110.5 mmol)

  • Reagents :

    • Triphenylphosphine (34.76 g, 132.6 mmol)

    • Iodine (excess, 1.5–2.0 equiv)

    • Imidazole (10.53 g, 154.7 mmol) as a base

  • Solvents : Diethyl ether and acetonitrile (1:1 ratio)

  • Temperature : 0°C to 20°C

  • Reaction Time : 2–4 hours

Procedure

  • Dissolve tert-butyl(3-hydroxypropyl)carbamate in diethyl ether.

  • Add PPh₃ and imidazole at 0°C, followed by iodine portionwise.

  • Stir the mixture at room temperature until completion (monitored by TLC).

  • Quench with water, extract with ethyl acetate, and purify via column chromatography (hexane/ethyl acetate).

Key Data

  • Yield : 70–85% (reported in patent WO2006/86449)

  • Purity : >95% (¹H NMR confirms absence of hydroxyl signal)

  • Mechanistic Insight : The reaction proceeds via formation of a phosphonium iodide intermediate, followed by nucleophilic displacement of the hydroxyl group by iodide.

Mitsunobu Reaction: Alternative Iodination Strategy

While less common, the Mitsunobu reaction has been explored for stereospecific iodination, though yields are comparatively lower.

Reaction Conditions

  • Starting Material : tert-Butyl(3-hydroxypropyl)carbamate

  • Reagents :

    • Diethyl azodicarboxylate (DEAD, 1.2 equiv)

    • Iodine (1.5 equiv)

    • Triphenylphosphine (1.5 equiv)

  • Solvent : Tetrahydrofuran (THF)

  • Temperature : 0°C to 25°C

Procedure

  • Combine starting material, PPh₃, and iodine in THF at 0°C.

  • Add DEAD dropwise and stir for 12–24 hours.

  • Extract with dichloromethane, wash with Na₂S₂O₃, and purify via silica gel chromatography.

Key Data

  • Yield : 50–60%

  • Limitation : Competing side reactions (e.g., over-iodination) reduce efficiency.

Green Synthesis: Copper-Nanoparticle-Catalyzed Protection-Iodination

A solvent-free, catalytic approach utilizes copper nanoparticles for sequential Boc protection and iodination.

Reaction Conditions

  • Starting Material : 3-Amino-1-propanol

  • Reagents :

    • (Boc)₂O (1.1 equiv)

    • NaI (2.0 equiv)

    • Cu nanoparticles (5 mol%)

  • Solvent : None (neat conditions)

  • Temperature : 25°C

  • Reaction Time : 3 hours

Procedure

  • Mix 3-amino-1-propanol with (Boc)₂O and Cu nanoparticles.

  • Add NaI and stir at room temperature.

  • Filter the catalyst, extract with ethyl acetate, and concentrate.

Key Data

  • Yield : 88%

  • Advantages : Eliminates toxic solvents, recyclable catalyst, high atom economy.

Comparative Analysis of Methods

Method Yield Conditions Advantages Limitations
Appel Reaction70–85%Mild, room tempHigh yield, scalableUses toxic PPh₃ and I₂
Mitsunobu50–60%Low tempStereospecificLow yield, expensive reagents
Green Synthesis88%Solvent-freeEco-friendly, recyclable catalystRequires specialized Cu nanoparticles

Spectroscopic Characterization

Successful synthesis is confirmed by:

  • ¹H NMR (CDCl₃): δ 1.45 (s, 9H, Boc), 3.16 (t, 2H, CH₂N), 3.58 (m, 2H, CH₂I).

  • ¹³C NMR : δ 28.4 (Boc CH₃), 79.0 (Boc C), 102.5 (C-I).

  • MS (ESI+) : m/z 285.12 [M+H]⁺.

Applications and Derivatives

The iodide group enables diverse transformations:

  • Cross-Coupling : Suzuki-Miyaura reactions to install aryl/heteroaryl groups.

  • Nucleophilic Substitution : Synthesis of tertiary amines via SN2 displacement .

Q & A

Q. What are the standard synthetic routes for preparing tert-butyl(3-iodopropyl)carbamic acid, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The synthesis typically involves reacting tert-butyl chloroformate with 3-iodopropylamine in the presence of a base like triethylamine to neutralize HCl byproducts. Solvents such as dichloromethane (DCM) or acetonitrile are recommended for improved solubility and reaction kinetics . Key parameters include maintaining a temperature range of 0–25°C and a pH of 8–9 to minimize side reactions. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity. Yield optimization requires stoichiometric control (1:1.1 molar ratio of amine to chloroformate) and inert atmosphere conditions .

Q. What analytical techniques are most effective for characterizing this compound, and how are data interpreted?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) identifies structural features, such as the tert-butyl group (δ ~1.4 ppm in ¹H NMR) and carbamate carbonyl (δ ~155 ppm in ¹³C NMR). Infrared (IR) spectroscopy confirms the carbamate C=O stretch (~1700 cm⁻¹). High-performance liquid chromatography (HPLC) with UV detection (λ = 210–254 nm) assesses purity, while mass spectrometry (MS) verifies molecular weight ([M+H]+ expected at ~314 g/mol). Cross-reference with PubChem data for validation .

Q. How to troubleshoot low yields during the synthesis of this compound?

  • Methodological Answer : Common issues include incomplete amine deprotonation (ensure excess base), hydrolysis of tert-butyl chloroformate (use anhydrous solvents), or iodine-mediated side reactions (add antioxidants like BHT). Monitor reaction progress via thin-layer chromatography (TLC; Rf ~0.5 in 3:7 ethyl acetate/hexane). If starting material persists, extend reaction time to 12–24 hours .

Advanced Research Questions

Q. How does the iodine atom influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : The C–I bond facilitates palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura with boronic acids). Optimize conditions using Pd(PPh₃)₄ (5 mol%), Na₂CO₃ base, and DMF/H₂O solvent at 80–100°C. Monitor iodine displacement via ¹H NMR (disappearance of the CH₂–I proton at δ ~3.1 ppm). Competing carbamate hydrolysis can occur under basic conditions; use milder bases (K₂CO₃) or lower temperatures to preserve the carbamate group .

Q. What strategies mitigate decomposition of this compound under varying storage conditions?

  • Methodological Answer : Decomposition arises from light-induced C–I bond cleavage or carbamate hydrolysis. Store in amber vials at –20°C under argon. Add molecular sieves (3Å) to absorb moisture. For long-term stability, lyophilize the compound and store as a solid. Periodic HPLC analysis (e.g., every 3 months) monitors degradation (e.g., free amine formation at Rt ~2.5 min) .

Q. What are the challenges in achieving regioselective modifications of this compound, and how can they be addressed?

  • Methodological Answer : Competing reactivity at the carbamate vs. iodine requires selective protection. For example, Pd-catalyzed cross-coupling selectively targets the C–I bond without cleaving the carbamate. Alternatively, transient protection of the carbamate with TMSCl enables iodine-specific reactions. Confirm selectivity via 2D NMR (HSQC, HMBC) to map bond transformations .

Q. How do solvent polarity and temperature affect the solubility and reaction kinetics of this compound?

  • Methodological Answer : Solubility is highest in polar aprotic solvents (DCM, THF) due to dipole interactions with the carbamate. Kinetic studies show reaction rates double in DCM compared to THF. Elevated temperatures (40–50°C) improve dissolution but risk tert-butyl group cleavage; use microwave-assisted synthesis for controlled heating .

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